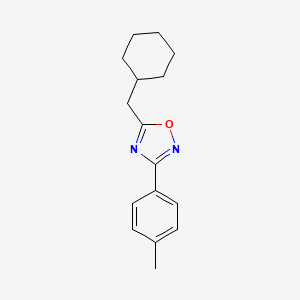

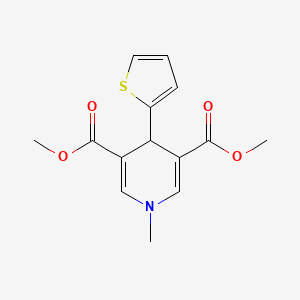

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals. They contain a five-membered ring with two nitrogen and three carbon atoms. The synthesis and study of oxadiazoles, including "5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole," are significant due to their potential in drug discovery and material science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with various reagents. Although the specific synthesis of "5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole" is not directly documented, related compounds are synthesized using methods such as intramolecular cyclization of thiosemicarbazides in alkaline media or acid conditions, and microwave-assisted synthesis for generating 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, indicating the versatility and innovation in oxadiazole synthesis (Ebrahimi, 2010), (Dürüst & Karakuş, 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including the compound of interest, involves a conjugated system that enhances its stability and influences its reactivity. Structural analyses often employ techniques like X-ray diffraction and NMR spectroscopy to elucidate the configuration and confirm the presence of the oxadiazole ring.

Chemical Reactions and Properties

1,3,4-oxadiazoles undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the nitrogen atoms in the ring. They exhibit significant biological activities, including antibacterial and anticancer properties, as seen in some derivatives (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

Applications De Recherche Scientifique

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their corrosion inhibition properties. For example, a study explored the effect of substitution and temperature on the corrosion inhibition capabilities of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. These compounds showed significant protection against corrosion, indicating their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal effects of 1,3,4-oxadiazole derivatives have been a subject of interest. For instance, certain 1,3,4-oxadiazole derivatives demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Antiepileptic Activity

The antiepileptic potential of novel limonene and citral-based 1,3,4-oxadiazoles has been explored, indicating that these compounds could serve as a base for the development of new anticonvulsant medications (Rajak et al., 2013).

Anti-Cancer and Anti-Diabetic Agents

A series of 1,3,4-oxadiazole derivatives have been synthesized and assessed for their anti-cancer and anti-diabetic properties. Some compounds showed promising in vitro cytotoxic efficacy against certain cancer cell lines and significant anti-diabetic activity in a Drosophila melanogaster model (Shankara et al., 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-7-9-14(10-8-12)16-17-15(19-18-16)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFITPRJCINSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)